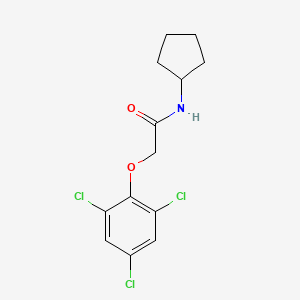
Hydrazine, N-(2-chlorobenzoyl)-N'-(4-chlorobenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two chlorobenzoyl groups attached to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE can be synthesized through the reaction of 2-chlorobenzoyl chloride and 4-chlorobenzoyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoyl hydrazines.
Aplicaciones Científicas De Investigación
1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
1-(2-BROMOBENZOYL)-2-(4-BROMOBENZOYL)HYDRAZINE: Similar structure but with bromine atoms instead of chlorine.
1-(2-METHYLBENZOYL)-2-(4-METHYLBENZOYL)HYDRAZINE: Similar structure but with methyl groups instead of chlorine.
1-(2-NITROBENZOYL)-2-(4-NITROBENZOYL)HYDRAZINE: Similar structure but with nitro groups instead of chlorine.
Uniqueness: 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s lipophilicity and ability to interact with biological targets.
Propiedades
Fórmula molecular |
C14H10Cl2N2O2 |
|---|---|
Peso molecular |
309.1 g/mol |
Nombre IUPAC |
2-chloro-N'-(4-chlorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)16/h1-8H,(H,17,19)(H,18,20) |
Clave InChI |
OADMTIODBLBYJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-bis[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B11941692.png)

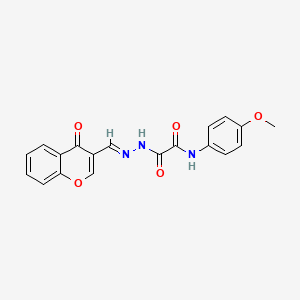
![3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11941712.png)
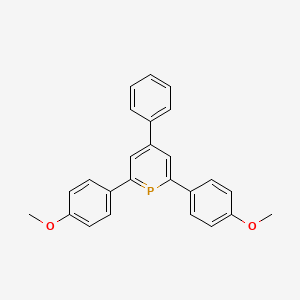
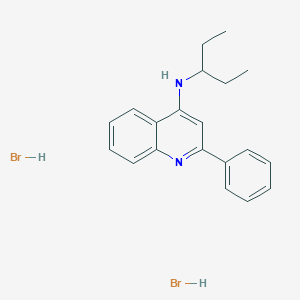

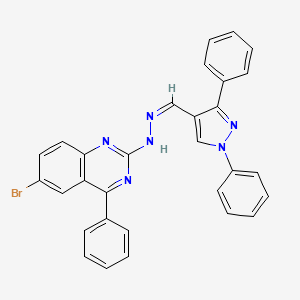



![1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941744.png)
